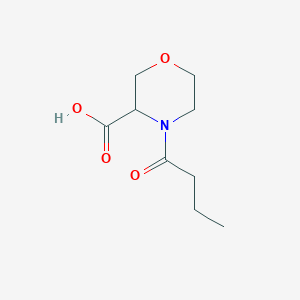
4-Butanoylmorpholine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butanoylmorpholine-3-carboxylic acid, also known as BCMO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCMO is a cyclic amino acid that is synthesized through a multi-step process.
作用機序
The mechanism of action of 4-Butanoylmorpholine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. Studies have shown that 4-Butanoylmorpholine-3-carboxylic acid can inhibit the activity of histone deacetylases, which play a crucial role in gene expression and cell cycle regulation. 4-Butanoylmorpholine-3-carboxylic acid has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and physiological effects:
4-Butanoylmorpholine-3-carboxylic acid has been found to have several biochemical and physiological effects. Studies have shown that 4-Butanoylmorpholine-3-carboxylic acid can induce apoptosis in cancer cells by activating the caspase pathway. 4-Butanoylmorpholine-3-carboxylic acid has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition, 4-Butanoylmorpholine-3-carboxylic acid has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 4-Butanoylmorpholine-3-carboxylic acid in lab experiments is its high purity and stability. 4-Butanoylmorpholine-3-carboxylic acid can be synthesized in high yields and is relatively stable under normal laboratory conditions. However, one limitation of using 4-Butanoylmorpholine-3-carboxylic acid is its high cost compared to other amino acids and derivatives. In addition, 4-Butanoylmorpholine-3-carboxylic acid may not be readily available in some countries or regions.
将来の方向性
There are several future directions for research related to 4-Butanoylmorpholine-3-carboxylic acid. One area of research is the development of novel anti-cancer agents based on 4-Butanoylmorpholine-3-carboxylic acid. Researchers can explore the structure-activity relationship of 4-Butanoylmorpholine-3-carboxylic acid and its analogs to develop more potent and selective anti-cancer agents. Another area of research is the use of 4-Butanoylmorpholine-3-carboxylic acid in the synthesis of novel materials with unique properties. Researchers can explore the use of 4-Butanoylmorpholine-3-carboxylic acid as a building block for the synthesis of polymers, nanoparticles, and other materials. Finally, the use of 4-Butanoylmorpholine-3-carboxylic acid as a chiral derivatizing agent for the analysis of amino acids and peptides can be further explored to develop more sensitive and selective analytical methods.
Conclusion:
In conclusion, 4-Butanoylmorpholine-3-carboxylic acid is a cyclic amino acid that has gained significant attention in scientific research due to its potential applications in various fields. 4-Butanoylmorpholine-3-carboxylic acid can be synthesized through a multi-step process and has been studied for its potential use as an anti-cancer agent, building block for novel materials, and chiral derivatizing agent for analytical chemistry. The mechanism of action of 4-Butanoylmorpholine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. 4-Butanoylmorpholine-3-carboxylic acid has several biochemical and physiological effects, including the induction of apoptosis and inhibition of proliferation in cancer cells. While there are advantages and limitations to using 4-Butanoylmorpholine-3-carboxylic acid in lab experiments, there are several future directions for research related to this compound.
合成法
The synthesis of 4-Butanoylmorpholine-3-carboxylic acid involves several steps, starting with the reaction of butyric anhydride and morpholine to form N-butyrylmorpholine. This intermediate product is then reacted with diethyl oxalate to form 4-butanoylmorpholine-3-carboxylic acid. The final product is obtained through recrystallization and purification processes.
科学的研究の応用
4-Butanoylmorpholine-3-carboxylic acid has been found to have potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-Butanoylmorpholine-3-carboxylic acid has been studied for its potential use as an anti-cancer agent. Studies have shown that 4-Butanoylmorpholine-3-carboxylic acid can induce apoptosis and inhibit the proliferation of cancer cells. In material science, 4-Butanoylmorpholine-3-carboxylic acid has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 4-Butanoylmorpholine-3-carboxylic acid has been used as a chiral derivatizing agent for the analysis of amino acids and peptides.
特性
IUPAC Name |
4-butanoylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-2-3-8(11)10-4-5-14-6-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYIWRCNQCBUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCOCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-3-(2-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580973.png)
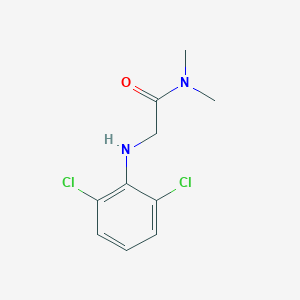
![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580985.png)
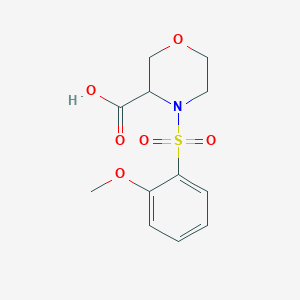
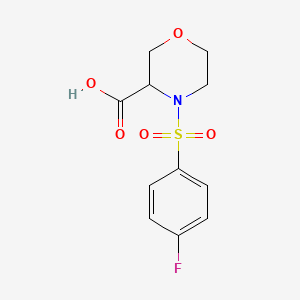
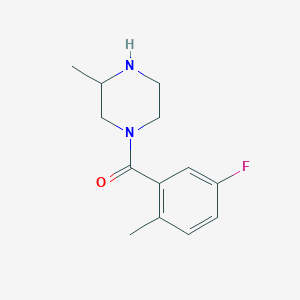
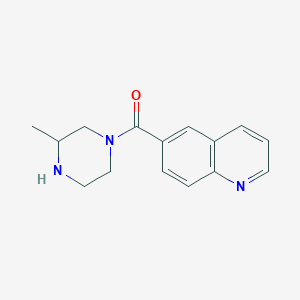
![4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581018.png)
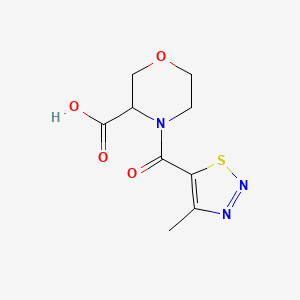
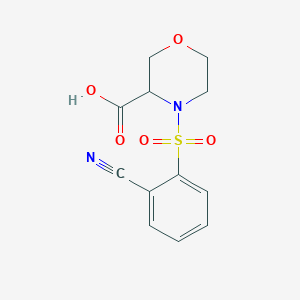

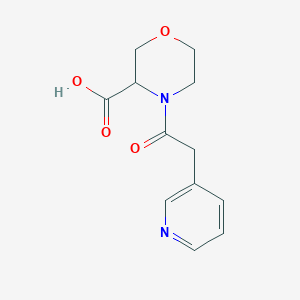
![1-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581044.png)
![1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581066.png)